molecular formula C19H14ClF2N3O2S B2499103 N-(5-chloro-2-methylphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 899958-70-4

N-(5-chloro-2-methylphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No. B2499103
CAS RN: 899958-70-4
M. Wt: 421.85
InChI Key: YOOAYRLUCKGXSY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H14ClF2N3O2S and its molecular weight is 421.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on related compounds includes synthesis and characterization efforts to understand their chemical structure and potential applications. For example, studies have detailed the synthesis of novel derivatives through specific reactions, confirming their structures via spectroscopic methods such as NMR, IR, and Mass spectra. These synthetic efforts are foundational for exploring the applications of these compounds in various scientific fields, including materials science and medicinal chemistry (K. Sunder & Jayapal Maleraju, 2013; N. Boechat et al., 2011).

Biological Activities

While direct applications of the specified compound were not identified, research on structurally related compounds has explored their potential biological activities. This includes investigations into anti-inflammatory, antimicrobial, and anticancer properties. These studies are crucial for identifying promising leads for new therapeutic agents. For instance, derivatives have been assayed for anti-inflammatory activity, with some showing significant results (K. Sunder & Jayapal Maleraju, 2013). Similarly, other studies have focused on the antimicrobial and anticancer activities of synthesized compounds, highlighting the diverse potential applications of these chemical entities in drug discovery and development (Sedanur Ekrek et al., 2022).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2N3O2S/c1-11-2-3-12(20)8-16(11)24-17(26)10-28-18-19(27)25(7-6-23-18)13-4-5-14(21)15(22)9-13/h2-9H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOAYRLUCKGXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.